methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate
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Overview
Description
Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of a 2,4-dichlorophenoxy group attached to an acetylated glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate typically involves the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate in a solvent like acetone.
Formation of the Acetylated Intermediate: The 2,4-dichlorophenoxyacetic acid is then reacted with thionyl chloride to form the corresponding acyl chloride.
Coupling with Glycine: The acyl chloride is subsequently reacted with glycine methyl ester in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and glycine.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation/Reduction: Corresponding oxidized or reduced products depending on the specific reaction.
Scientific Research Applications
Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate has several applications in scientific research:
Agriculture: It is used as a herbicide due to its ability to disrupt plant growth by mimicking plant hormones.
Pharmaceuticals: The compound is studied for its potential anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate in biological systems involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. In medical research, its anticancer activity is thought to involve the inhibition of specific enzymes and pathways critical for cell proliferation.
Comparison with Similar Compounds
Methyl N-[(2,4-dichlorophenoxy)acetyl]glycinate can be compared with other phenoxyacetic acid derivatives such as:
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar plant growth regulatory properties.
Methyl 2,4-Dichlorophenoxyacetate: Another ester derivative with similar applications but different physical properties.
2,4-Dichlorophenoxybutyric Acid: A compound with a longer carbon chain, leading to different biological activity and application profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4/c1-17-11(16)5-14-10(15)6-18-9-3-2-7(12)4-8(9)13/h2-4H,5-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJUUNHTELMGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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